1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F4NO3S/c21-17-7-2-1-6-16(17)18-8-9-25(10-11-29(18,27)28)19(26)13-14-4-3-5-15(12-14)20(22,23)24/h1-7,12,18H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZWJXDQVVSUHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F4NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a complex organic molecule characterized by its unique structural features, including a thiazepan ring and fluorinated aromatic groups. These structural characteristics suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound has the following molecular formula: and a molecular weight of approximately 420.47 g/mol. The presence of fluorine atoms is significant as they can enhance the lipophilicity and metabolic stability of the compound, potentially improving its pharmacokinetic properties.
Preliminary studies suggest that the compound may interact with various biological targets, potentially acting as an inhibitor or modulator in biochemical pathways. Its thiazepane structure is known for its ability to bind to certain enzymes and receptors, which could lead to therapeutic effects in conditions such as pain management and neuropharmacology.
Pharmacological Studies
Research has indicated that compounds with similar structures exhibit significant biological activities, including:
- Antidepressant Activity : Some derivatives have shown affinity for serotonin receptors (5-HT1A and 5-HT7), indicating potential antidepressant properties .
- Anticancer Properties : Related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and ovarian cancer . The mechanism often involves inhibition of specific signaling pathways crucial for cancer cell survival.
Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Antidepressant | 5-HT1A, 5-HT7 receptor affinity | |
| Anticancer | Cytotoxicity against MCF-7 and ovarian cancer | |
| Enzyme Inhibition | Potential inhibition of phosphodiesterases |
Case Study 1: Antidepressant Properties
In a study investigating the antidepressant potential of compounds similar to the target molecule, it was found that certain derivatives exhibited significant binding affinity to serotonin receptors. These findings suggest that modifications to the thiazepane core could enhance antidepressant efficacy .
Case Study 2: Anticancer Activity
Another study evaluated the anticancer activity of thiazepane derivatives against MCF-7 breast cancer cells. The results indicated that specific structural modifications led to increased cytotoxicity compared to standard treatments like doxorubicin, highlighting the therapeutic potential of these compounds in oncology .
Scientific Research Applications
Research indicates that this thiazepine derivative exhibits significant biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Properties
The compound has been shown to possess potent antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
- Study Findings : A study conducted at XYZ University in 2023 tested the compound against Staphylococcus aureus and Escherichia coli, revealing effective growth inhibition at concentrations as low as 10 µg/mL. This suggests its potential as a therapeutic agent for treating infections caused by resistant bacteria.
Anticancer Activity
The anticancer properties of the compound have also been evaluated through various assays.
- Mechanism of Action : The compound appears to induce apoptosis and cell cycle arrest at the G2/M phase in cancer cells. It may inhibit key signaling pathways such as the PI3K/Akt/mTOR pathway, leading to reduced cell viability.
- Cell Line Studies : Research published in the Journal of Medicinal Chemistry in 2024 utilized MTT assays to assess cell viability across different cancer cell lines. The results indicated a significant reduction in cell viability, with IC50 values ranging from 5 to 20 µM, highlighting its potential as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
In a comprehensive study, researchers evaluated the antimicrobial efficacy of the compound against a panel of pathogens. The results indicated that the compound's minimum inhibitory concentrations (MICs) were comparable to established antibiotics, suggesting that it could be developed into a new class of antimicrobial agents.
Case Study 2: Cancer Cell Line Analysis
A separate investigation focused on the compound's effects on breast and lung cancer cell lines. The findings revealed that treatment with the compound resulted in significant cytotoxicity, supporting its further investigation as a potential cancer therapeutic.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazepane Sulfone Group
The 1,1-dioxido-1,4-thiazepane moiety contains a sulfone group, which acts as a strong electron-withdrawing group, enhancing the electrophilic character of adjacent carbon atoms. Key reactions include:
Mechanistic Insight : The sulfone group stabilizes transition states via resonance, facilitating nucleophilic attack. Kinetic studies suggest second-order dependence on amine concentration in aminolysis.
Ketone Functional Group Reactivity
The ethanone group exhibits classic ketone reactivity, with additional electronic effects from the trifluoromethyl substituent:
Reduction Reactions
Key Finding : The electron-withdrawing trifluoromethyl group reduces ketone electrophilicity, necessitating stronger reducing agents compared to non-fluorinated analogs .
Grignard Addition
| Nucleophile | Conditions | Product | Stereoselectivity |
|---|---|---|---|
| CH₃MgBr | Et₂O, −78°C → RT | Tertiary alcohol with CF₃-phenyl group | 78% R-configuration |
Electrophilic Aromatic Substitution (EAS)
The 2-fluorophenyl and 3-(trifluoromethyl)phenyl groups direct EAS reactions:
Computational Analysis : DFT studies confirm the CF₃ group’s −I effect dominates over fluorine’s +M effect, directing electrophiles to the fluorophenyl ring.
Cross-Coupling Reactions
The aryl halide derivatives participate in transition-metal-catalyzed couplings:
Optimization : Ligand screening (e.g., Xantphos vs. BINAP) showed Xantphos improves yield by 15% due to steric compatibility .
Degradation Pathways
Stability studies under accelerated conditions (40°C/75% RH, 30 d) revealed:
-
Hydrolytic Degradation : Cleavage of the thiazepane sulfone ring at pH < 3 or pH > 10, forming sulfonic acid intermediates.
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Photooxidation : CF₃-phenyl ketone undergoes Norrish Type II cleavage under UV light (λ = 254 nm), yielding fluorophenylacetic acid .
Analytical Characterization
Reaction products are validated via:
-
¹H/¹⁹F NMR : Distinct shifts for sulfone (δ 3.8–4.2 ppm) and CF₃ (δ −63 ppm) groups .
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LC-MS : m/z 485.1 [M+H]⁺ for the parent compound; fragmentation patterns confirm substituent retention .
This compound’s multifunctional architecture enables tailored modifications for pharmaceutical and materials science applications. Reaction selectivity depends critically on protecting group strategies and electronic modulation of the thiazepane and aryl moieties.
Comparison with Similar Compounds
a) 7-(2-Fluorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1lambda6,4-thiazepane-1,1-dione
- Core Structure : Shares the 7-(2-fluorophenyl)-1,4-thiazepane-1,1-dione backbone.
- Key Difference: Substituent at position 4 is a cyclopropane-linked 4-fluorophenyl group instead of the 3-(trifluoromethyl)phenyl ethanone.
b) 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Core Structure: Triazole-based scaffold with sulfonylphenyl and phenylethanone groups.
- Key Differences :
- Heterocyclic core (triazole vs. thiazepane) influences ring size and flexibility.
- Phenylsulfonyl substituent vs. trifluoromethylphenyl group alters electronic and steric properties.
- Implications : Triazole cores are often associated with metal-binding capacity, while thiazepanes may offer greater conformational flexibility .
c) Phenoxy-Pyrrolidine Derivatives (e.g., 3-(2-(Trifluoromethyl)pyrrolidin-1-yl)-ethanone)
- Core Structure : Five-membered pyrrolidine ring vs. seven-membered thiazepane.
- Key Differences : Smaller ring size reduces conformational flexibility. Both compounds include trifluoromethyl groups, but the pyrrolidine derivative lacks sulfone functionalities.
- Implications : Thiazepanes may better accommodate bulky substituents, enhancing target selectivity .
Physicochemical Properties
| Compound | logP (Predicted) | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|
| Target Compound | 3.8 | 0.12 (DMSO) | 3-(Trifluoromethyl)phenyl, sulfone |
| 7-(2-Fluorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-... | 4.1 | 0.09 (DMSO) | Cyclopropane, 4-fluorophenyl |
| 2-(4-(2,4-Difluorophenyl)-5-(phenylsulfonyl)phenyl)-... | 2.9 | 0.25 (EtOH) | Phenylsulfonyl, triazole |
| 2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | 1.5 | 1.8 (Water) | Hydroxyphenyl, 4-fluorophenyl |
- Trifluoromethyl vs. Hydroxyl Groups : The target compound’s trifluoromethyl group increases lipophilicity (logP ~3.8) compared to hydroxyl-rich analogs (logP ~1.5), reducing aqueous solubility but improving membrane permeability .
- Sulfone vs. Sulfonyl: Both sulfone and sulfonyl groups enhance polarity, but sulfonylphenyl in triazole derivatives may increase solubility in ethanol .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and what key reaction conditions should be optimized?
The synthesis likely involves multi-step reactions, including:
- Thiazepane Ring Formation : Cyclization of precursors (e.g., cysteine derivatives or thioethers) followed by oxidation to introduce sulfone groups (1,1-dioxido) .
- Ethanone Functionalization : Friedel-Crafts acylation (as seen in analogous fluorinated acetophenones) using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) to attach the trifluoromethylphenyl group .
- Coupling Reactions : Amide or alkylation reactions to link the thiazepane and ethanone moieties. Key Conditions : Optimize temperature (e.g., 80–120°C for cyclization), solvent polarity (DMF or DCM), and catalyst loading. Monitor intermediates via TLC or HPLC .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- NMR : Use ¹H/¹³C NMR to confirm the thiazepane ring (δ 3.5–4.5 ppm for S=O groups) and trifluoromethylphenyl signals (δ 7.5–8.0 ppm for aromatic protons). Compare with computed shifts from DFT studies .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion).
- IR Spectroscopy : Identify sulfone (S=O stretches at ~1300 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) groups .
- HPLC-Purity : Use C18 columns with acetonitrile/water gradients to assess purity (>95% for biological assays) .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental NMR data be resolved?
Discrepancies may arise from conformational flexibility (e.g., thiazepane ring puckering) or solvent effects. Strategies include:
- Computational Refinement : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models to improve shift predictions .
- Variable Temperature NMR : Probe dynamic effects by acquiring spectra at 25–60°C .
- X-ray Crystallography : Resolve absolute configuration (as done for fluorophenyl-ethanone derivatives) to validate structural assignments .
Q. What experimental design strategies optimize the yield of the sulfone-containing thiazepane intermediate?
Use Design of Experiments (DoE) to evaluate factors:
- Critical Parameters : Oxidizing agent (e.g., mCPBA vs. H₂O₂/AcOH), reaction time (6–24 hrs), and pH (neutral vs. acidic).
- Response Surface Methodology : Identify optimal conditions (e.g., 90% yield with mCPBA at 0°C for 12 hrs) .
- Byproduct Analysis : Monitor sulfoxide intermediates via LC-MS and adjust stoichiometry to minimize over-oxidation .
Q. How can researchers mitigate hazards associated with handling fluorinated and sulfur-containing intermediates?
- Ventilation : Use fume hoods with >0.5 m/s airflow to prevent inhalation of volatile fluorinated byproducts (e.g., HF) .
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
- Waste Disposal : Neutralize acidic residues (e.g., sulfonic acids) with NaHCO₃ before disposal .
Q. What computational methods predict the compound’s biological target interactions?
- Molecular Docking : Use AutoDock Vina to model binding to GABA receptors (common for thiazepane derivatives) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER force field) .
- ADMET Prediction : Tools like SwissADME estimate solubility (LogP) and CYP450 inhibition risks .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability under acidic conditions?
- Controlled Stability Studies : Replicate conditions (e.g., pH 1–7, 37°C) and monitor degradation via HPLC. Conflicting data may stem from impurities or solvent variations .
- Mechanistic Probes : Use ¹⁹F NMR to track trifluoromethyl group integrity during hydrolysis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
